molecular formula C17H21N5 B6973742 2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile

2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile

Cat. No.: B6973742
M. Wt: 295.4 g/mol
InChI Key: ZDAXUQXLBJFKMR-UHFFFAOYSA-N
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Description

2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a phenylacetonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the pyrazole moiety.

    Coupling with Phenylacetonitrile: The final step involves coupling the alkylated piperazine with phenylacetonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile
  • **2-[4-(3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile

Uniqueness

The presence of the 5-methyl group on the pyrazole ring in 2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile distinguishes it from other similar compounds. This methyl group can influence the compound’s chemical reactivity and biological activity, potentially enhancing its pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-14-16(12-19-20-14)13-21-7-9-22(10-8-21)17(11-18)15-5-3-2-4-6-15/h2-6,12,17H,7-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXUQXLBJFKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN2CCN(CC2)C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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